4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4O2S and its molecular weight is 446.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. For example, fluoro-substituted sulphonamide benzothiazoles have shown promising antimicrobial activities, suggesting the potential for related compounds to serve as biodynamic agents against various microbial threats (Jagtap et al., 2010). Similarly, fluorine-containing thiadiazolotriazinones were studied for their antibacterial properties, highlighting the role of fluorine atoms in enhancing the biological activity of such compounds (Holla et al., 2003).
Sensing Applications
Research into benzimidazole and benzothiazole conjugates has demonstrated their potential as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit significant sensitivity and selectivity, making them suitable for detecting specific analytes in complex mixtures (Suman et al., 2019). This suggests the versatility of benzothiazole derivatives in the design of chemical sensors for environmental monitoring and diagnostic applications.
Anticancer Research
Fluorogenic chemodosimeters derived from benzothiazole structures have been developed to selectively signal the presence of specific metal ions, such as Hg2+, through fluorescence enhancement. This property indicates the compound's potential utility in biological and environmental monitoring, including applications in cancer research where specific ion concentrations can be critical (Song et al., 2006).
Properties
IUPAC Name |
4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S.ClH/c22-17-5-6-18-19(13-17)29-21(24-18)26(8-7-25-9-11-28-12-10-25)20(27)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZVFOCHWHXQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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